molecular formula C12H16F3N3O B1401848 N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide CAS No. 1311278-64-4

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Cat. No.: B1401848
CAS No.: 1311278-64-4
M. Wt: 275.27 g/mol
InChI Key: LBBUFEOWFIFRDV-UHFFFAOYSA-N
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Description

“N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with a trifluoromethyl group and an acetamide moiety linked to a dimethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-trifluoromethylpyridine and N,N-dimethylethylenediamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent for this reaction is dichloromethane, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-5-trifluoromethylpyridine is reacted with N,N-dimethylethylenediamine in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the acetamide moiety, potentially yielding secondary amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be explored for its potential as a ligand in receptor binding studies. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Medicine

In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of the trifluoromethyl group can influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Dimethylamino-ethyl)-N-(4-trifluoromethyl-pyridin-2-yl)-acetamide
  • N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-3-yl)-acetamide
  • N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-4-yl)-acetamide

Uniqueness

The uniqueness of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” lies in the specific positioning of the trifluoromethyl group on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets.

Biological Activity

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a synthetic organic compound classified as an amide. Its unique structure, characterized by a pyridine ring substituted with a trifluoromethyl group, presents potential for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
  • Molecular Formula : C12H16F3N3O
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 1311278-64-4

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with N,N-dimethylethylenediamine under anhydrous conditions. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process. The product is purified through column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in receptor binding studies. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit significant pharmacological properties:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has potential as a ligand for G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Study 1: GPCR Interaction

A study published in Molecules highlighted the role of similar compounds in modulating GPCR activity. The findings suggest that modifications in the molecular structure can significantly influence receptor affinity and selectivity, indicating that this compound may also exhibit similar properties .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer therapeutics, compounds with structural similarities demonstrated promising results in inhibiting tumor growth by targeting specific kinases associated with cancer cell proliferation. This suggests that this compound could be evaluated for its anticancer properties .

Study 3: In Vivo Efficacy

Preclinical studies have shown that similar amides can effectively modulate inflammatory responses in animal models, suggesting that this compound may possess anti-inflammatory properties worth exploring further .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor and GPCR modulator
N-(2-Dimethylamino-ethyl)-N-(4-trifluoromethyl-pyridin-2-yl)-acetamideSimilarInvestigated for similar receptor interactions
N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-3-yl)-acetamideSimilarExplored for anticancer properties

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-9(19)18(7-6-17(2)3)11-5-4-10(8-16-11)12(13,14)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBUFEOWFIFRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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